molecular formula C6H13NO2S B571678 L-Homocysteine, ethyl ester (9CI) CAS No. 121277-29-0

L-Homocysteine, ethyl ester (9CI)

Cat. No.: B571678
CAS No.: 121277-29-0
M. Wt: 163.235
InChI Key: FTURCWPZLPUMLY-YFKPBYRVSA-N
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Description

L-Homocysteine, ethyl ester (9CI) is an ethyl ester derivative of L-homocysteine, a sulfur-containing amino acid involved in methionine metabolism. This modification likely enhances lipophilicity, improving membrane permeability for research or therapeutic applications. The parent compound, L-homocysteine (CAS 6027-13-0), has a molecular formula of C₄H₉NO₂S and a molecular weight of 135.18 g/mol . The ethyl ester derivative would theoretically have a molecular formula of C₆H₁₁NO₂S and a molecular weight of approximately 161.22 g/mol, though this requires experimental confirmation.

Properties

CAS No.

121277-29-0

Molecular Formula

C6H13NO2S

Molecular Weight

163.235

IUPAC Name

ethyl (2S)-2-amino-4-sulfanylbutanoate

InChI

InChI=1S/C6H13NO2S/c1-2-9-6(8)5(7)3-4-10/h5,10H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

FTURCWPZLPUMLY-YFKPBYRVSA-N

SMILES

CCOC(=O)C(CCS)N

Synonyms

L-Homocysteine, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares L-homocysteine ethyl ester (hypothetical) with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Notes References
L-Homocysteine C₄H₉NO₂S 135.18 Carboxylic acid, thiol Metabolic studies, cardiovascular research
L-Homocysteine ethyl ester C₆H₁₁NO₂S* ~161.22* Ethyl ester, thiol Potential prodrug or solubility enhancer (Inferred)
S-(5-Adenosyl)-L-Homocysteine C₁₄H₂₀N₆O₄S 384.41 Adenosyl group, thioether Methyltransferase inhibition
L-Homocysteine thiolactone HCl C₄H₇NOS·HCl 157.63 Thiolactone ring, hydrochloride Prevents protein incorporation
L-Ornithine ethyl ester HCl C₇H₁₇ClN₂O₂ 196.67 Ethyl ester, amine, hydrochloride Pharmaceutical delivery systems
O-ethyl-L-serine ethyl ester C₇H₁₅NO₃ 161.20 Ethyl ester, ether Prodrug development

*Theoretical values based on esterification of L-homocysteine.

Key Observations:

Functional Groups: L-Homocysteine ethyl ester retains the thiol group (-SH) critical for redox activity but replaces the carboxylic acid (-COOH) with an ethyl ester (-COOEt), enhancing lipophilicity. S-(5-Adenosyl)-L-Homocysteine introduces a bulky adenosyl group, making it a potent inhibitor of methyltransferases . L-Homocysteine thiolactone forms a cyclic thioester, which prevents incorporation into proteins and is linked to cellular toxicity .

Molecular Weight: Ethyl ester derivatives (e.g., L-ornithine ethyl ester, O-ethyl-L-serine ethyl ester) typically have higher molecular weights than their parent amino acids due to the ethyl group.

Physicochemical Properties

While direct data for L-homocysteine ethyl ester are unavailable, inferences can be drawn from similar ethyl esters:

  • LogP (Partition Coefficient) :
    • The S-(fluoromethyl)-L-homocysteine derivative (CAS 199526-45-9) has a LogP of 1.1489 , indicating moderate lipophilicity . Ethyl esters generally exhibit higher LogP values than their parent acids, suggesting improved membrane permeability.
  • Water Solubility :
    • Carboxylic acids (e.g., L-homocysteine) are more hydrophilic, whereas esterification reduces solubility in aqueous media.

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